

# Application Notes and Protocols for a Novel Kinase Inhibitor: C14H18BrN5O2

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## Compound of Interest

Compound Name: **C14H18BrN5O2**

Cat. No.: **B12631912**

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Disclaimer: No specific, publicly documented therapeutic agent with the exact molecular formula **C14H18BrN5O2** has been identified. The following application notes and protocols are presented for a hypothetical compound, designated as "Compound X", to serve as a practical guide for researchers, scientists, and drug development professionals in the characterization of a novel chemical entity in a drug discovery context. The data presented is illustrative and not derived from actual experimental results for a compound with this formula.

## Application Notes: Compound X (C14H18BrN5O2) Introduction

Compound X (**C14H18BrN5O2**) is a novel, synthetically derived small molecule identified through a high-throughput screening campaign. Its structure, containing a bromine atom and multiple nitrogen and oxygen heteroatoms, suggests potential as a kinase inhibitor. This document outlines its initial characterization, including its physicochemical properties, in vitro potency, cellular activity, and preliminary ADME/Tox profile, positioning it as a lead candidate for further development in oncology.

## Physicochemical Properties

The fundamental physicochemical properties of Compound X have been determined to assess its "drug-likeness" and potential for oral bioavailability. These properties are crucial for understanding its absorption and distribution characteristics.

Property	Value	Method
Molecular Weight	380.24 g/mol	Calculation
cLogP	2.8	Calculation (ChemDraw)
LogD at pH 7.4	2.5	Shake-flask method
Aqueous Solubility (PBS)	45 µg/mL	HPLC-UV
pKa (most basic)	7.8	Potentiometric titration
pKa (most acidic)	10.2	Potentiometric titration

## In Vitro Pharmacology: Kinase Profiling

Compound X was profiled against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay. Results indicate a potent and selective inhibition of MEK1 and MEK2 kinases.

Kinase Target	IC50 (nM)	Assay Type
MEK1	15	ADP-Glo™ Kinase Assay
MEK2	25	ADP-Glo™ Kinase Assay
EGFR	>10,000	ADP-Glo™ Kinase Assay
VEGFR2	8,500	ADP-Glo™ Kinase Assay
CDK2	>10,000	ADP-Glo™ Kinase Assay
p38α	5,200	ADP-Glo™ Kinase Assay

## Cellular Activity: Anti-proliferative Effects

The anti-proliferative activity of Compound X was assessed across a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) was determined after 72 hours of continuous exposure using an MTS assay. Compound X demonstrates potent anti-proliferative effects in cell lines with known mutations in the MAPK pathway.

Cell Line	Cancer Type	GI50 (nM)
A375	Malignant Melanoma	50
HT-29	Colorectal Carcinoma	85
HCT116	Colorectal Carcinoma	120
MCF7	Breast Cancer	>5,000
PC-3	Prostate Cancer	>5,000

## In Vitro ADME/Tox Profile

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties of Compound X was conducted to identify any potential liabilities early in the discovery process.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Assay	Result	Interpretation
Metabolic Stability		
Human Liver Microsomes ( $t_{1/2}$ )	45 min	Moderate metabolic stability.
CYP450 Inhibition		
CYP3A4 (IC50)	>20 $\mu$ M	Low risk of drug-drug interactions via CYP3A4.
CYP2D6 (IC50)	>20 $\mu$ M	Low risk of drug-drug interactions via CYP2D6.
Permeability		
Caco-2 (Papp A $\rightarrow$ B)	$15 \times 10^{-6}$ cm/s	High permeability.
Efflux Ratio (B $\rightarrow$ A / A $\rightarrow$ B)	1.2	Not a significant substrate of efflux pumps.
Plasma Protein Binding		
Human Plasma	92% bound	High plasma protein binding.
Cytotoxicity		
HepG2 (CC50)	>50 $\mu$ M	Low cytotoxicity in human liver cells.

## Experimental Protocols

### Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is used to measure the IC50 of Compound X against a target kinase.[\[4\]](#)[\[5\]](#)

Materials:

- Kinase (e.g., recombinant human MEK1)
- Kinase substrate (e.g., inactive ERK2)

- ATP
- Compound X (serial dilutions in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- 384-well white plates

**Procedure:**

- Prepare serial dilutions of Compound X in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be  $\leq 1\%$ .
- Add 2.5  $\mu$ L of Compound X dilution or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5  $\mu$ L of a solution containing the kinase and substrate in Assay Buffer.
- Incubate for 15 minutes at room temperature to allow compound binding to the kinase.
- Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution (at a concentration equal to the  $K_m$  for the specific kinase).
- Incubate for 60 minutes at 30°C.
- Stop the kinase reaction and deplete the remaining ATP by adding 5  $\mu$ L of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 10  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.

- Calculate percent inhibition for each concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

## Protocol: Cell Proliferation (MTS) Assay

This protocol determines the GI50 of Compound X on cancer cell lines.[\[6\]](#)[\[7\]](#)

### Materials:

- Human cancer cell lines (e.g., A375)
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- Compound X (serial dilutions in culture medium)
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
- 96-well clear plates
- Phosphate-Buffered Saline (PBS)

### Procedure:

- Harvest and count cells, then seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
- Prepare 2x concentrated serial dilutions of Compound X in complete culture medium.
- Remove the medium from the wells and add 100  $\mu$ L of the appropriate Compound X dilution or vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C, 5% CO2.
- Add 20  $\mu$ L of MTS reagent to each well.
- Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of growth inhibition for each concentration and determine the GI50 value using non-linear regression analysis.

## Protocol: Western Blotting for MAPK Pathway Analysis

This protocol is used to confirm the mechanism of action of Compound X by observing the phosphorylation status of downstream targets of MEK1/2, such as ERK1/2.[8][9][10]

### Materials:

- A375 cells
- Compound X
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- TBST Buffer (Tris-Buffered Saline with 0.1% Tween-20)
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

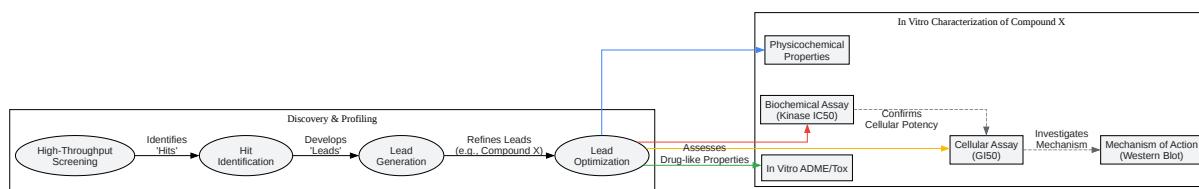
### Procedure:

- Cell Treatment and Lysis:
  - Seed A375 cells in 6-well plates and grow to 70-80% confluency.

- Treat cells with varying concentrations of Compound X (e.g., 0, 10, 50, 200 nM) for 2 hours.
- Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes.
  - Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
  - Transfer the separated proteins to a nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with Blocking Buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 5 minutes each with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- Detection:
  - Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

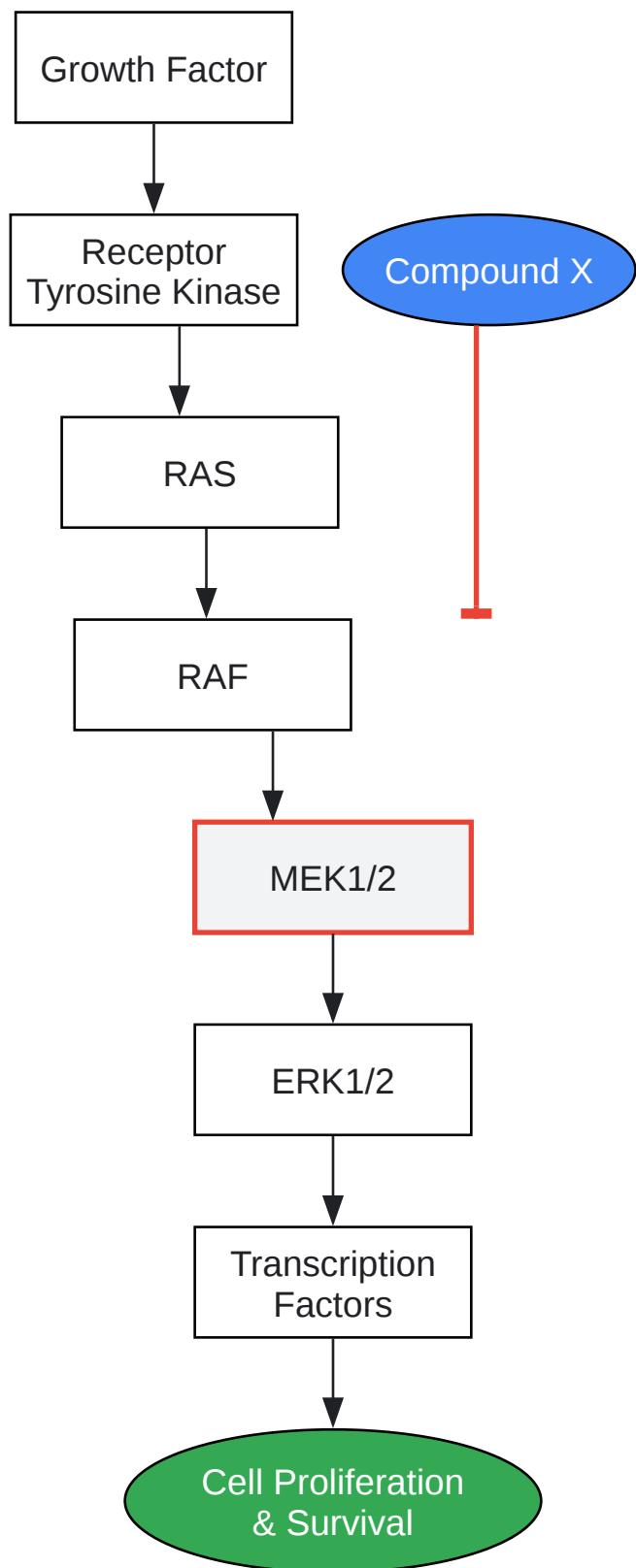
- To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH.

# Visualizations



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Caption: A typical experimental workflow for the discovery and in vitro characterization of a lead compound.

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Caption: The MAPK signaling pathway, indicating inhibition of MEK1/2 by the hypothetical Compound X.

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